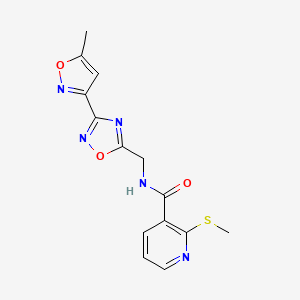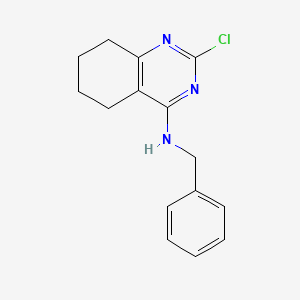
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a chemical compound with the molecular formula C15H16ClN3 . It has a molecular weight of 273.76 .
Physical And Chemical Properties Analysis
“N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine” is a solid . Its empirical formula is C16H14ClN3 and it has a molecular weight of 283.76 .Wissenschaftliche Forschungsanwendungen
Synthesis of N-substituted Quinazoline Derivatives
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine serves as a foundational compound for the synthesis of various N-substituted quinazoline derivatives. These derivatives are synthesized from natural gallic acid and further modified with aryl or benzyl amines. Although the synthesized compounds demonstrated anticancer activity, they were generally less effective than the standard reference drugs (Liu et al., 2007; Liu et al., 2008).
Catalyzed CH Amination
The molecule is used in processes such as Rhodium(III)-catalyzed CH amination, demonstrating high efficiency and good functional group tolerance. This process is notable for its exclusive production of 2,6-bis-aminated products under mild reaction conditions (Zhang et al., 2018).
Structural and Spectroscopic Studies
The compound and its derivatives have been subject to structural and spectroscopic studies, providing insights into their geometric and electronic configurations. For instance, the title molecule, 2‐(4‐Chlorophenyl)‐3‐{[(1E)‐(4‐chlorophenyl)methylene]amino}‐2,3‐dihydroquinazolin‐4(1H)‐one, has been examined for its intermolecular interactions and crystal packing (Butcher et al., 2007).
Biological Applications
Anticancer Activity
Some derivatives of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine have been explored for their anticancer properties. Specifically, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine demonstrated potent apoptosis-inducing activity and significant efficacy in cancer models, including high blood-brain barrier penetration (Sirisoma et al., 2009).
Anti-tubercular Agents
The 2,4-diaminoquinazoline series, related to the core structure of N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation suggests the potential of this series as a lead candidate for tuberculosis drug discovery (Odingo et al., 2014).
Synthetic Utility in Pharmaceuticals
The molecule and its derivatives find utility in the synthesis of various pharmaceutical compounds. For instance, the compound has been used in the synthesis of 2-arylbenzoxazole derivatives and 2-aryl-1,2,3,4-tetrahydroquinazolines, highlighting its versatility in pharmaceutical chemistry (Miao et al., 2015; Correa et al., 2002).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-benzyl-2-chloro-5,6,7,8-tetrahydroquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3/c16-15-18-13-9-5-4-8-12(13)14(19-15)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGXJLHTIYLMIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NC(=N2)Cl)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

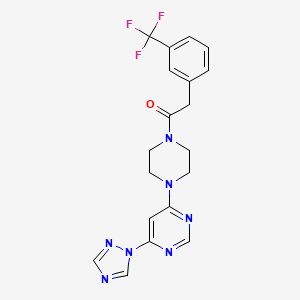


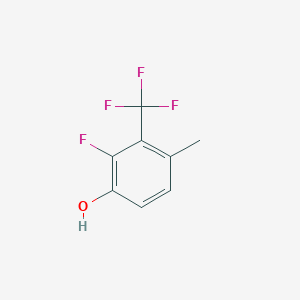
![1-methyl-9-(2-methylphenyl)-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2850532.png)
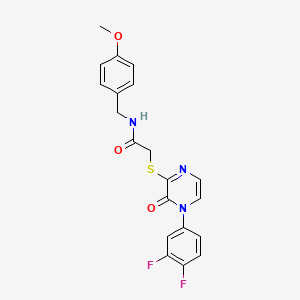
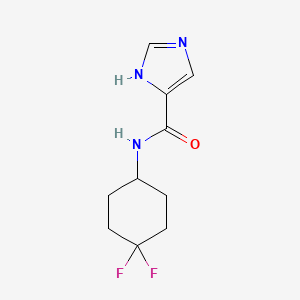
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2-bromophenyl)sulfonyl)pyrrolidine](/img/structure/B2850535.png)
![2,4,5-trimethyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2850537.png)
![5-[(2,4-difluorophenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B2850538.png)
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2850539.png)
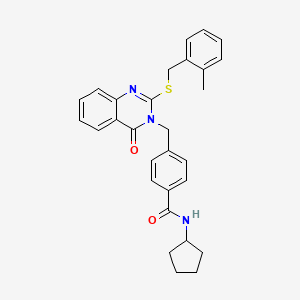
![1-[3-(2-Methylbenzimidazol-1-yl)azetidin-1-yl]-3-(4-methylsulfonylphenyl)propan-1-one](/img/structure/B2850542.png)
